(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol

Übersicht

Beschreibung

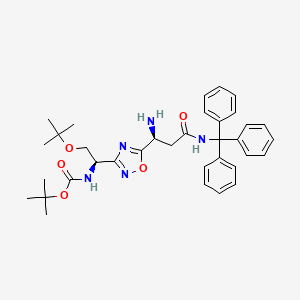

“(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” is a chemical compound with the molecular formula C11H14O2 . It is a derivative of benzofuran, a type of organic compound that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol”, has been a subject of interest in the field of organic chemistry . One of the strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Molecular Structure Analysis

The molecular structure of “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” can be represented by the InChI code: 1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 . This indicates that the molecule consists of a benzofuran ring with two methyl groups attached to the 2-position and a methanol group attached to the 4-position .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. The 2-position of benzofuran may be unsubstituted, or substituents with halogens, nitro and hydroxyl groups may enhance the antimicrobial activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” include a molecular weight of 178.23 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzofuran derivatives, including our compound of interest, have emerged as promising scaffolds for antimicrobial agents. Resistance to antibiotics remains a global challenge, necessitating the development of novel therapeutic options. Researchers have focused on benzofuran-based compounds due to their wide array of biological activities. These derivatives have shown efficacy against various clinically approved microbial targets . Further investigations into their mechanism of action and structure-activity relationships (SAR) are ongoing.

Cancer Treatment

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been employed in the treatment of skin diseases, including cancer. Their unique structural features make them valuable candidates for drug discovery in oncology .

Tuberculosis and Malaria

Benzofuran compounds have demonstrated activity against tuberculosis and malaria. Their potential as antiparasitic agents warrants further exploration .

Antioxidant Properties

Certain natural products containing benzofuran moieties exhibit antioxidant and cytoprotective properties. These compounds may play a role in mitigating oxidative stress-related diseases .

Enzyme Inhibition

Benzofuran derivatives have been investigated as inhibitors of enzymes such as α-glucosidase, aldose reductase, 5-LOX, and COX-2. These enzymes are implicated in various pathological conditions, making benzofuran-based compounds attractive for drug development .

HIF-1 Modulation

Hypoxia-inducible factor 1 (HIF-1) is a critical regulator of cellular responses to low oxygen levels. Some benzofuran derivatives exhibit activity against HIF-1, potentially influencing cancer progression and other hypoxia-related diseases .

Wirkmechanismus

While the specific mechanism of action for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” is not mentioned in the search results, benzofuran and its derivatives have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .

Safety and Hazards

The safety information for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Zukünftige Richtungen

Benzofuran and its derivatives, including “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely focus on the development of new therapeutic agents based on this scaffold .

Eigenschaften

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVUNBHHPCWCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2520180.png)

![3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2520181.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2520182.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)

![N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2520194.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)